Cas no 2229592-48-5 (1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol)

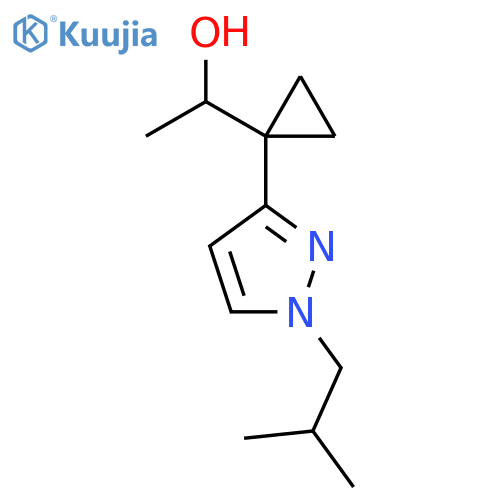

2229592-48-5 structure

商品名:1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol

1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol

- 2229592-48-5

- 1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol

- EN300-1779272

-

- インチ: 1S/C12H20N2O/c1-9(2)8-14-7-4-11(13-14)12(5-6-12)10(3)15/h4,7,9-10,15H,5-6,8H2,1-3H3

- InChIKey: YFCALONDIKZKQP-UHFFFAOYSA-N

- ほほえんだ: OC(C)C1(C2C=CN(CC(C)C)N=2)CC1

計算された属性

- せいみつぶんしりょう: 208.157563266g/mol

- どういたいしつりょう: 208.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38Ų

1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779272-0.05g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1779272-5.0g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 5g |

$4972.0 | 2023-06-02 | ||

| Enamine | EN300-1779272-1.0g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 1g |

$1714.0 | 2023-06-02 | ||

| Enamine | EN300-1779272-10g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 10g |

$7373.0 | 2023-09-20 | ||

| Enamine | EN300-1779272-0.25g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1779272-10.0g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 10g |

$7373.0 | 2023-06-02 | ||

| Enamine | EN300-1779272-5g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 5g |

$4972.0 | 2023-09-20 | ||

| Enamine | EN300-1779272-0.5g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 0.5g |

$1646.0 | 2023-09-20 | ||

| Enamine | EN300-1779272-2.5g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1779272-1g |

1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |

2229592-48-5 | 1g |

$1714.0 | 2023-09-20 |

1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2229592-48-5 (1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量